molecular formula C16H13N3 B13143033 4-([2,3'-Bipyridin]-5-yl)aniline CAS No. 917897-52-0

4-([2,3'-Bipyridin]-5-yl)aniline

Cat. No.: B13143033
CAS No.: 917897-52-0
M. Wt: 247.29 g/mol
InChI Key: IUGJRWCSSZIQCC-UHFFFAOYSA-N
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Description

4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.

Scientific Research Applications

4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .

Biological Activity

4-([2,3'-Bipyridin]-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a bipyridine moiety linked to an aniline group. The presence of nitrogen atoms in the bipyridine structure enhances its ability to form coordination complexes with metal ions, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including metal ions and enzymes. The compound's nitrogen donor atoms facilitate these interactions, leading to significant biochemical effects.

Target Interactions

  • Metal Ions : The compound can form stable complexes with transition metals, which may alter enzymatic activities and cellular processes.
  • Enzymatic Inhibition : Studies have indicated that derivatives of bipyridine compounds can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases .

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the findings from several studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis through mitochondrial pathways
HeLa (Cervical Cancer)3.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.5Inhibition of cell proliferation via kinase pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table outlines its effectiveness against different bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus75Moderate antibacterial
Escherichia coli125Moderate antibacterial
Candida albicans100Antifungal activity

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, revealing that the compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a therapeutic agent against infections caused by resistant strains .

Properties

CAS No.

917897-52-0

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(6-pyridin-3-ylpyridin-3-yl)aniline

InChI

InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2

InChI Key

IUGJRWCSSZIQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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